molecular formula C9H11NO2 B7779013 N-ethoxybenzamide CAS No. 22509-51-9

N-ethoxybenzamide

Cat. No.: B7779013
CAS No.: 22509-51-9
M. Wt: 165.19 g/mol
InChI Key: HMURKIUWFIQGOI-UHFFFAOYSA-N
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Description

N-ethoxybenzamide, also known as 2-ethoxybenzamide, is an organic compound with the molecular formula C9H11NO2. It is a white to almost white granular crystalline powder, commonly used as an analgesic and anti-inflammatory drug. This compound is often found in over-the-counter medications for the relief of fever, headaches, and other minor aches and pains .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethoxybenzamide can be synthesized through various methods. One common method involves the reaction of salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction mixture is frequently shaken and kept cold for about 20 hours, resulting in the precipitation of this compound, which is then dried at 50-100°C .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the use of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in dichloromethane. The carboxylic acid is converted to its corresponding acid chloride, which then reacts with ethanol to form this compound .

Chemical Reactions Analysis

Types of Reactions

N-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

N-ethoxybenzamide exerts its effects primarily through its analgesic and anti-inflammatory properties. It is metabolized in vivo into salicylamide, which inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain. The compound targets cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific metabolic pathway, where it is converted into salicylamide in the body. This conversion allows it to effectively inhibit prostaglandin synthesis, providing both analgesic and anti-inflammatory effects. Its combination with other compounds, such as caffeine and acetaminophen, enhances its efficacy in over-the-counter medications .

Properties

IUPAC Name

N-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMURKIUWFIQGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396755
Record name N-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22509-51-9
Record name N-Ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22509-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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